
Sodium 5-chloro-3-fluoropyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-3-fluoropyridine-2-sulfinate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfinate group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-3-fluoropyridine-2-sulfinate typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfinate group. One common method involves the chlorination of 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, which is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The final step involves the fluorination of 2,3,5-trichloropyridine using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-chloro-3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including nucleophilic substitution, addition-elimination, and proton-abstraction reactions. The presence of electron-withdrawing groups like chlorine and fluorine makes the compound less reactive compared to its non-fluorinated counterparts .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures to facilitate the desired transformations .
Major Products: The major products formed from reactions involving this compound depend on the nature of the nucleophile and reaction conditions. For example, reactions with amines can yield substituted pyridines, while reactions with thiols can produce thioethers .
Aplicaciones Científicas De Investigación
Sodium 5-chloro-3-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a versatile building block for the preparation of various fluorinated and chlorinated pyridine derivatives. It is also used in the synthesis of complex organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties. Fluorinated pyridines are known for their biological activity and are often incorporated into drug molecules to enhance their efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of sodium 5-chloro-3-fluoropyridine-2-sulfinate involves its ability to participate in nucleophilic substitution and addition-elimination reactions. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate species formed during these reactions, facilitating the formation of the desired products. The sulfinate group also plays a crucial role in the reactivity of the compound by acting as a leaving group in substitution reactions .
Comparación Con Compuestos Similares
- 2-Chloro-5-fluoropyridine
- 5-Chloro-2,3-difluoropyridine
- Sodium 2-fluoropyridine-3-sulfinate
Uniqueness: Sodium 5-chloro-3-fluoropyridine-2-sulfinate is unique due to the specific arrangement of chlorine, fluorine, and sulfinate groups on the pyridine ring. This unique combination imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and industrial production .
Propiedades
Fórmula molecular |
C5H2ClFNNaO2S |
|---|---|
Peso molecular |
217.58 g/mol |
Nombre IUPAC |
sodium;5-chloro-3-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-3-1-4(7)5(8-2-3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
Clave InChI |
ICMGYZDDFZWPRL-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC(=C1F)S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
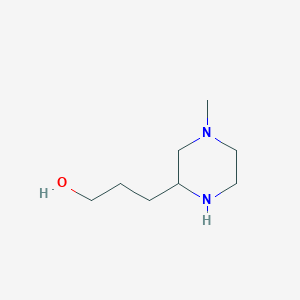

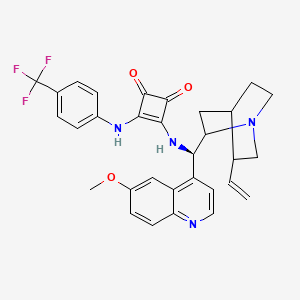
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
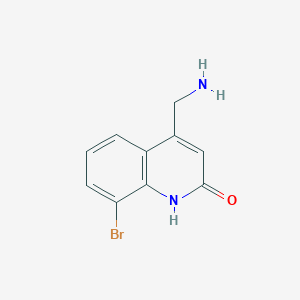
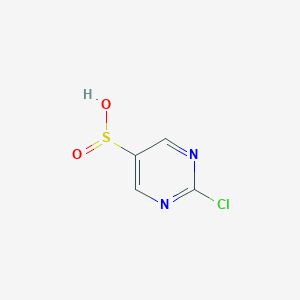
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
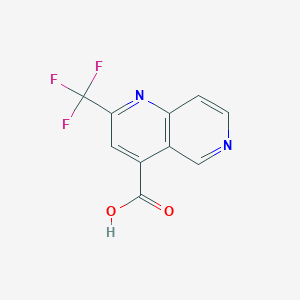
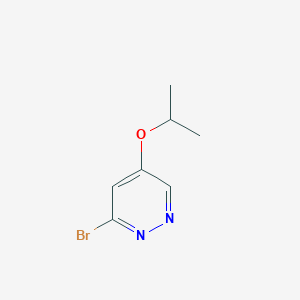
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
